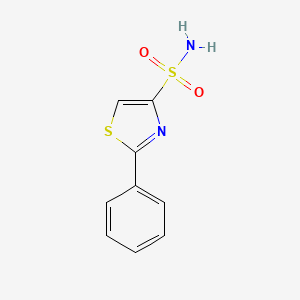

2-Phenyl-1,3-thiazole-4-sulfonamide

CAS No.: 1803601-10-6

Cat. No.: VC3128940

Molecular Formula: C9H8N2O2S2

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803601-10-6 |

|---|---|

| Molecular Formula | C9H8N2O2S2 |

| Molecular Weight | 240.3 g/mol |

| IUPAC Name | 2-phenyl-1,3-thiazole-4-sulfonamide |

| Standard InChI | InChI=1S/C9H8N2O2S2/c10-15(12,13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) |

| Standard InChI Key | DRJWFJYHJIRILB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=CS2)S(=O)(=O)N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CS2)S(=O)(=O)N |

Introduction

Structural Characterization and Properties

Physical and Chemical Properties

Based on structurally similar compounds, 2-Phenyl-1,3-thiazole-4-sulfonamide would be expected to have a molecular weight around 260-270 g/mol. The compound likely appears as a white to off-white crystalline solid at room temperature. The thiazole core contributes to its aromatic character, while the sulfonamide group adds polarity and hydrogen bonding capabilities. This combination of structural features influences its solubility profile, with expected moderate solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and limited solubility in water .

Spectroscopic Characteristics

Table 1: Expected Spectroscopic Data for 2-Phenyl-1,3-thiazole-4-sulfonamide

| Spectroscopic Method | Characteristic Features |

|---|---|

| ¹H NMR | Signals for aromatic phenyl protons (δ 7.3-8.0 ppm), thiazole C5-H (δ 7.8-8.2 ppm), and sulfonamide NH₂ protons (δ 6.5-7.5 ppm) |

| ¹³C NMR | Signals for thiazole C2, C4, C5 (δ 150-170, 140-160, 115-130 ppm), phenyl carbons, and sulfonamide carbon |

| IR | Characteristic bands for S=O stretching (1300-1150 cm⁻¹), NH₂ stretching (3300-3250 cm⁻¹), and aromatic C=C and C=N stretching |

| Mass Spectrometry | Molecular ion peak corresponding to molecular weight, fragmentation pattern showing loss of SO₂NH₂ group |

Synthetic Approaches

General Synthetic Routes

The synthesis of 2-Phenyl-1,3-thiazole-4-sulfonamide likely follows pathways similar to those used for related thiazole sulfonamides. Based on the available literature, two main synthetic approaches can be proposed:

From Thiazole-4-sulfonyl Chloride Precursors

This approach would involve the synthesis of 2-phenyl-1,3-thiazole-4-sulfonyl chloride first, followed by conversion to the sulfonamide. The sulfonyl chloride precursor, as described in the search results, serves as a key intermediate for producing the target sulfonamide through reaction with ammonia or ammonium salts .

Direct Synthesis From Thiazole Formation

Biological Activities and Applications

Antibacterial Properties

Thiazole-containing sulfonamides, including structures similar to 2-Phenyl-1,3-thiazole-4-sulfonamide, have demonstrated significant antibacterial activity. The search results indicate that structurally related compounds exhibit inhibitory effects against various bacterial strains, particularly Gram-negative bacteria like Escherichia coli and Salmonella typhimurium .

Table 2: Antibacterial Activity of Related Thiazole Sulfonamide Compounds

| Compound | Bacterial Strain | Inhibition Zone Diameter (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|---|

| Sulfonamide hybrid 4a | E. coli | 19 | 11.31 |

| Sulfonamide hybrid 4a | S. typhimurium | 15 | 19.24 |

| Sulfonamide hybrid 4d | S. typhimurium | 16 | 19.24 |

| Sulfamethoxazole (reference) | E. coli | Less than hybrid 4a | Higher than hybrid 4a |

The data suggests that thiazole-based sulfonamides can potentially overcome sulfonamide resistance, making them valuable candidates for new antibacterial drug development .

Antiparasitic Activity

Phenylthiazolylbenzene sulfonamides have also shown promising activity against parasites. The search results mention evaluation of such compounds against Trichomonas vaginalis, suggesting potential antiparasitic applications for 2-Phenyl-1,3-thiazole-4-sulfonamide and related structures .

Structure-Activity Relationships

Effect of Substituents on Biological Activity

The biological activity of thiazole sulfonamides is significantly influenced by the nature and position of substituents on both the thiazole ring and the phenyl group. Based on the information from related compounds:

-

The presence of the phenyl group at the 2-position of the thiazole ring appears to enhance antibacterial activity

-

Modifications to the sulfonamide group can alter the compound's binding affinity to target enzymes

-

Substitutions on the phenyl ring can significantly impact potency and spectrum of activity

Comparison with Related Compounds

Table 3: Structural Comparison of 2-Phenyl-1,3-thiazole-4-sulfonamide with Related Compounds

| Compound | Core Structure | Key Difference | Effect on Properties |

|---|---|---|---|

| 2-Phenyl-1,3-thiazole-4-sulfonyl chloride | Thiazole with phenyl at C2 | SO₂Cl group at C4 instead of SO₂NH₂ | More reactive, precursor to sulfonamide |

| 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonamide | Thiazole with phenyl at C4 | Chloro at C2, phenyl at C4, and sulfonamide at C5 | Different electronic distribution, altered biological profile |

| N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamides | Triazole instead of thiazole | Different heterocyclic core with different substitution pattern | Distinct physicochemical and biological properties |

Molecular Modeling Insights

Frontier molecular orbital theory can provide insights into the reactivity and biological activity of 2-Phenyl-1,3-thiazole-4-sulfonamide. Based on DFT studies of related compounds, the distribution of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies would likely influence the compound's interaction with biological targets .

Current Research and Future Directions

Recent Advances

Current research in thiazole sulfonamide chemistry focuses on developing compounds with enhanced antibacterial activity and reduced toxicity. The search results indicate ongoing efforts to synthesize new sulfonamide derivatives with improved properties for overcoming bacterial resistance mechanisms .

Future Research Directions

Future research on 2-Phenyl-1,3-thiazole-4-sulfonamide could focus on:

-

Comprehensive structure-activity relationship studies to optimize biological activity

-

Detailed mechanism of action investigations using advanced molecular modeling techniques

-

Development of improved synthetic methods for more efficient and environmentally friendly production

-

Exploration of combinations with other antibacterial agents to enhance efficacy and reduce resistance development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume